molecular formula C14H11N3O2S3 B2370204 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 924824-21-5

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No. B2370204
CAS RN: 924824-21-5
M. Wt: 349.44
InChI Key: NRINGYFNEUPNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a type of heterocyclic compound that contains sulfur and nitrogen atoms . The ethylsulfanyl group is attached to the thiadiazole ring. The compound also contains an isothiochromene ring with a carboxamide group.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research by Sych et al. (2019) revealed the compound's antimicrobial and antifungal activities. Synthesized derivatives were sensitive to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. One particular compound, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide, demonstrated high antimicrobial activity.

Application in Solar Cells

Rahman et al. (2018) studied an organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, and its oxidized dimer in dye-sensitized and quantum-dot sensitized solar cells (Rahman et al., 2018). These compounds exhibited improved redox behavior at an electrochemically deposited poly(3,4-ethylenedioxythiophene) counter electrode, enhancing the power conversion efficiency in solar cells.

Carbonic Anhydrase Inhibitors

In 2013, Büyükkıdan et al. synthesized novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, showing strong inhibitory properties against carbonic anhydrase (Büyükkıdan et al., 2013). These compounds were more potent inhibitors of human carbonic anhydrase isoenzymes than the control compound acetazolamide.

Glutaminase Inhibitors

Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors (Shukla et al., 2012). They discovered that certain analogs retained the potency of BPTES while improving solubility, showing potential as therapeutic agents for lymphoma B cells.

Nitric Oxide Synthase Inhibition

Arias et al. (2018) developed new families of pyrazoline and thiadiazoline heterocycles, showing inhibitory activities against two isoforms of nitric oxide synthase (Arias et al., 2018). These compounds have potential applications in treating conditions related to nitric oxide synthase overactivity.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that many thiadiazole derivatives have been found to exhibit a wide range of such activities . Additionally, new synthetic methodologies could be developed to improve the efficiency of its synthesis .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxoisothiochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S3/c1-2-20-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)21-10/h3-7H,2H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRINGYFNEUPNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.